5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a bromonaphthalene moiety with a furan ring and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromonaphthalene with furan-2-carbaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylbarbituric acid in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-{[1-(4-Bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The uniqueness of 5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its combination of a bromonaphthalene moiety with a furan ring and a diazinane trione core. This structure provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H15BrN2O4 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
5-[[5-(4-bromonaphthalen-1-yl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H15BrN2O4/c1-23-19(25)16(20(26)24(2)21(23)27)11-12-7-10-18(28-12)15-8-9-17(22)14-6-4-3-5-13(14)15/h3-11H,1-2H3 |
InChI Key |
OQLKEXVYKYFRIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C4=CC=CC=C43)Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
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